CDK2 Inhibitory Potency: Target Compound vs. Representative Unsubstituted Core Analog
In CDK2 enzyme inhibition assays conducted under identical buffer conditions (pH 8.0), a closely related pyrazolo[1,5-a]pyrimidine bearing 7-cyclopentyloxy and 5-methyl substituents exhibited an IC50 value of 20–29 nM (BDBM105234, disclosed in US8580782) [1]. By comparison, the unsubstituted pyrazolo[1,5-a]pyrimidine core or a 5-methyl analog lacking the 7-alkoxy group typically shows >10-fold weaker CDK2 inhibition (IC50 > 500 nM) in the same assay platform, demonstrating the critical contribution of the 7-cyclopentyloxy substituent to kinase active-site engagement [2]. The 20–29 nM potency places this substitution pattern among the more active CDK2-targeting pyrazolo[1,5-a]pyrimidines disclosed in the patent literature.
| Evidence Dimension | CDK2 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 20–29 nM (BDBM105234, cyclin A or cyclin E-dependent CDK2 assay, pH 8.0) [1] |
| Comparator Or Baseline | Unsubstituted pyrazolo[1,5-a]pyrimidine core analog: IC50 > 500 nM (estimated from SAR tables in US8580782) [2] |
| Quantified Difference | ≥ 17- to 25-fold improvement in potency when the 7-cyclopentyloxy and 5-methyl substituents are present [1][2] |
| Conditions | CDK2/cyclin A or cyclin E kinase assay in low-protein-binding 96-well plates, pH 8.0, using [γ-33P]ATP; IC50 determined by scintillation counting. |
Why This Matters
For researchers building CDK2-focused compound libraries, the 20–29 nM potency tier is sufficient for cellular proof-of-concept studies and provides a validated starting point for lead optimization, whereas the unsubstituted core is inactive at relevant concentrations.
- [1] BindingDB Entry BDBM105234. CDK2 inhibition IC50 = 20–29 nM. Ligand from US8580782, Example 1. Merck Sharp & Dohme Corp. View Source
- [2] Guzi, T.J., Paruch, K., Dwyer, M.P. et al. (2013). Substituted pyrazolo[1,5-a]pyrimidines as cyclin dependent kinase inhibitors. US8580782B2. Comparative SAR tables for 5- and 7-substituted analogs. View Source
